Resibufogenin

Catalog No.
S522256
CAS No.
465-39-4
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resibufogenin

CAS Number

465-39-4

Product Name

Resibufogenin

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1

InChI Key

ATLJNLYIJOCWJE-CWMZOUAVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RBG; Bufotenine; Resibufogenin

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O

The exact mass of the compound Resibufogenin is 384.23 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. It belongs to the ontological category of steroid lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Resibufogenin (CAS 465-39-4) is a primary bufadienolide compound characterized by a steroidal core, a C17 α-pyrone ring, and a distinctive 14β,15β-epoxide moiety. In industrial and academic procurement, it is primarily sourced as an analytical reference standard, a Na+/K+-ATPase inhibitor for cardiovascular and oncology research, and a versatile synthetic precursor. Unlike other major bufadienolides that feature terminal hydroxyl or acetyl groups at the C14 or C16 positions, resibufogenin's epoxide ring governs its specific physicochemical properties, including its intermediate polarity and specific metabolic clearance pathways. This structural distinction makes it a necessary material for researchers requiring specific pharmacokinetic profiles or a reactive handle for late-stage steroidal modifications [1].

Procuring generic bufadienolide mixtures or substituting resibufogenin with closely related analogs like bufalin or cinobufagin alters experimental outcomes and processability. In pharmacological screening, bufalin acts as a strong, time-dependent inactivator of human CYP3A4, which introduces severe confounding variables in drug-drug interaction models, whereas resibufogenin does not [1]. In formulation development, the differing lipophilicities of these analogs directly impact nanocarrier loading, with resibufogenin demonstrating higher entrapment efficiencies in standard liposomal matrices compared to bufalin [2]. Furthermore, for medicinal chemistry applications, the 14β,15β-epoxide of resibufogenin is chemically reactive and required for ring-opening derivatization, a synthetic pathway impossible to execute using the C14-hydroxylated bufalin [3].

Absence of Time-Dependent CYP3A4 Inactivation

In human liver microsome assays, bufalin acts as a strong, time-dependent inactivator of human CYP3A4 (kinact = 0.140 min-1, KI = 20.9 μM), suppressing approximately 53% of enzyme activity within 10 minutes at 10 μM. In contrast, resibufogenin exhibits reversible inhibition and does not cause time-dependent inactivation of hCYP3A4 under identical NADPH-generating conditions [1].

Evidence DimensionTime-dependent hCYP3A4 inactivation
Target Compound DataNo time-dependent inactivation (reversible inhibition only)
Comparator Or BaselineBufalin: Strong time-dependent inactivation (kinact = 0.140 min-1)
Quantified DifferenceQualitative divergence in mechanism; 0% vs 53% time-dependent activity loss at 10 mins
ConditionsHuman liver microsomes (HLM) with NADPH-generating system

Selecting resibufogenin allows researchers to evaluate Na+/K+-ATPase inhibition without confounding the assay with severe CYP3A4-mediated metabolic interference.

Higher Liposomal Entrapment Efficiency

When formulated into standard Lipoid E-80 and cholesterol liposomes at pH 6.5, resibufogenin achieves an entrapment efficiency of 92.1%. Under the exact same formulation parameters, cinobufagin achieves 90.0% encapsulation, while bufalin drops to 86.5% [1].

Evidence DimensionLiposomal entrapment efficiency
Target Compound Data92.1% encapsulation
Comparator Or BaselineBufalin: 86.5% encapsulation
Quantified Difference5.6% absolute increase in API loading efficiency compared to bufalin
ConditionsLipoid E-80 1.25% and cholesterol 0.06% liposomes at pH 6.5

Higher entrapment efficiency reduces API waste during manufacturing and ensures more consistent dosing in targeted nanocarrier delivery systems.

Intermediate In Vivo Pharmacokinetic Clearance

Human single-dose pharmacokinetic profiling of bufadienolides reveals distinct systemic clearance rates. Resibufogenin demonstrates an intermediate plasma half-life (T1/2) of 11.5 hours. This sits between the rapid clearance of cinobufagin (8.94 hours) and the prolonged retention of bufalin (15.8 hours) [1].

Evidence DimensionPlasma half-life (T1/2)
Target Compound Data11.5 hours
Comparator Or BaselineBufalin: 15.8 hours; Cinobufagin: 8.94 hours
Quantified Difference4.3 hours faster clearance than bufalin; 2.56 hours slower than cinobufagin
ConditionsHuman single-dose pharmacokinetic study

This intermediate clearance profile makes resibufogenin highly suitable for in vivo models requiring sustained exposure without the cumulative toxicity risks associated with bufalin.

Late-Stage Synthetic Versatility via 14,15-Epoxide

Resibufogenin features a reactive 14β,15β-epoxide ring, which serves as a synthetic handle. Treatment of this epoxide with sulfuric acid enables ring-opening to introduce a hydroxyl group at the 15α-position, facilitating the synthesis of 15α-hydroxybufalin and other analogs. Bufalin and cinobufagin lack this epoxide, rendering them unsuitable as common precursors for divergent D-ring modifications [1].

Evidence DimensionReactive functional group for D-ring modification
Target Compound DataPresence of 14β,15β-epoxide enabling acid-catalyzed ring opening
Comparator Or BaselineBufalin and Cinobufagin: Terminal C14-hydroxyl or C16-acetyl groups
Quantified DifferenceEnables divergent synthesis of multiple natural products from a single precursor
ConditionsLaboratory synthesis and late-stage steroidal modification

Procuring resibufogenin as a starting material allows medicinal chemists to generate broad libraries of bufadienolide analogs rather than relying on complex de novo multi-step syntheses.

Starting Material for Bufadienolide Library Synthesis

Due to the reactivity of its 14β,15β-epoxide ring, resibufogenin is procured by medicinal chemists as a foundational precursor. It enables the divergent synthesis of multiple D-ring modified steroidal analogs via acid-catalyzed ring opening, bypassing the need for multi-step de novo synthesis required when starting from non-epoxidized analogs like bufalin [1].

API for High-Efficiency Liposomal Formulations

In nanomedicine and targeted delivery research, resibufogenin is selected over bufalin due to its 92.1% liposomal entrapment efficiency. This characteristic minimizes active pharmaceutical ingredient waste and ensures consistent dosing profiles when developing lipid-based nanocarriers for oncology models [2].

Na+/K+-ATPase Assays Requiring Clean CYP3A4 Profiles

For pharmacological screening where drug-drug interaction (DDI) confounding must be minimized, resibufogenin provides potent Na+/K+-ATPase inhibition without the time-dependent hCYP3A4 inactivation observed with bufalin. This makes it the preferred reference standard for baseline cardiovascular and neurological assays in metabolically active models [3].

In Vivo Efficacy Models Requiring Balanced Clearance

Researchers designing in vivo dosing regimens utilize resibufogenin for its 11.5-hour half-life. This intermediate pharmacokinetic profile provides sustained systemic exposure compared to the rapidly cleared cinobufagin, while avoiding the cumulative toxicity risks associated with the prolonged retention of bufalin[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.23005950 Da

Monoisotopic Mass

384.23005950 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

155.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K654P2M4J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

MeSH Pharmacological Classification

Cardiotonic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

62859-81-8
24183-15-1

Wikipedia

Resibufogenin

Dates

Last modified: 08-15-2023
1: Zheng C, Zheng B, Yao T. [Study on quality standards for Lingmaoxiang Jiedu pills]. Zhongguo Zhong Yao Za Zhi. 2010 Feb;35(3):305-7. Chinese. PubMed PMID: 20422994.
2: Shimada K, Ro JS, Kanno C, Nambara T. Occurrence of bufogenin conjugates in the skin of Korean toad. Chem Pharm Bull (Tokyo). 1987 Dec;35(12):4996-9. PubMed PMID: 2837336.
3: Wang ZY, Wang HL, Zhou J, Ma HY, Gong Y, Yan WL, Qian DW. [Comparison of chemical composition between fresh and processed Bufonis Venenum by UPLC-TQ-MS]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):3967-73. Chinese. PubMed PMID: 27062811.
4: Chu Q, Xu H, Gao M, Guan X, Liu H, Deng S, Huo X, Liu K, Tian Y, Ma X. Liver-targeting Resibufogenin-loaded poly(lactic-co-glycolic acid)-D-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy. Int J Nanomedicine. 2016 Jan 27;11:449-63. doi: 10.2147/IJN.S93541. PubMed PMID: 26869788; PubMed Central PMCID: PMC4734807.
5: Ichikawa M, Sowa Y, Iizumi Y, Aono Y, Sakai T. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells. PLoS One. 2015 Jun 29;10(6):e0129851. doi: 10.1371/journal.pone.0129851. PubMed PMID: 26121043; PubMed Central PMCID: PMC4488249.
6: Ning J, Yu ZL, Hu LH, Wang C, Huo XK, Deng S, Hou J, Wu JJ, Ge GB, Ma XC, Yang L. Characterization of phase I metabolism of resibufogenin and evaluation of the metabolic effects on its antitumor activity and toxicity. Drug Metab Dispos. 2015 Mar;43(3):299-308. doi: 10.1124/dmd.114.060996. PubMed PMID: 25504504.
7: Wang ZJ, Sun L, Heinbockel T. Resibufogenin and cinobufagin activate central neurons through an ouabain-like action. PLoS One. 2014 Nov 24;9(11):e113272. doi: 10.1371/journal.pone.0113272. PubMed PMID: 25420080; PubMed Central PMCID: PMC4242513.
8: Liu JQ, Si N, Yang J, Zhao HY, Bian BL, Wang HJ. [Identification of bufadienolides profiling in cinobufacino by HPLC-DAD-FT-ICR-MS method]. Yao Xue Xue Bao. 2014 Feb;49(2):244-8. Chinese. PubMed PMID: 24761616.
9: Mou LY, Xin XL, Chen L, Dong PP, Lan R, Su DH, Huang J, Wang JH, Zhan LB. Biotransformation of resibufogenin by Actinomucor elegans. J Asian Nat Prod Res. 2014;16(6):623-8. doi: 10.1080/10286020.2014.921911. PubMed PMID: 24911667.
10: Xin XL, Sun JH, Wang XB, Xi RG, Wang G, Lan R, Su DH, Li H, Huo XK, Wang C. Microbial transformation of resibufogenin by Curvularia lunata AS 3.4381. J Asian Nat Prod Res. 2014;16(3):290-5. doi: 10.1080/10286020.2013.878332. PubMed PMID: 24456251.
11: Wang W, Liu MD, Yan YY, Ye Y, Zhao JH, Xiong H, Xiao M, Liao LC. [Determination of cinobufagin and resibufogenin in liver tissue by HPLC-MS/MS]. Fa Yi Xue Za Zhi. 2013 Aug;29(4):268-72. Chinese. PubMed PMID: 24350542.
12: Zhu ZT, Deng S, Liu D, Zhang BJ, Sun HZ, Tian Y, Wang CY, Wang L, Ma XC. Isolation and identification of phase I metabolites of resibufogenin in rats. Xenobiotica. 2013 May;43(5):479-85. doi: 10.3109/00498254.2012.728728. PubMed PMID: 23153055.
13: Puschett JB. Marinobufagenin predicts and resibufogenin prevents preeclampsia: a review of the evidence. Am J Perinatol. 2012 Nov;29(10):777-85. doi: 10.1055/s-0032-1316447. Review. PubMed PMID: 22814872.
14: Cao W, Chen Y, Yuan L, He JJ. [Determination of protein binding rates of cinobufagin and resibufogenin with different plasmas by HPLC]. Yao Xue Xue Bao. 2012 Sep;47(9):1200-4. Chinese. PubMed PMID: 23227551.
15: Xie RF, Li ZC, Gao B, Shi ZN, Zhou X. Bufothionine, a possible effective component in cinobufocini injection for hepatocellular carcinoma. J Ethnopharmacol. 2012 Jun 1;141(2):692-700. doi: 10.1016/j.jep.2011.12.018. PubMed PMID: 22210051.
16: Xing J, Chen L, Song J, Guo C, Yang G, Zeng A. Separation and determination of resibufogenin and cinobufagin in Chansu using reversed-phase liquid chromatography with γ-cyclodextrin as mobile-phase modifier. J Sep Sci. 2012 Aug;35(15):1884-92. doi: 10.1002/jssc.201200058. PubMed PMID: 22623502.
17: Boos TL, Cheng K, Greiner E, Deschamps JR, Jacobson AE, Rice KC. Configurational reassignment and improved preparation of the competitive IL-6 receptor antagonist 20R,21R-epoxyresibufogenin-3-formate. J Nat Prod. 2012 Apr 27;75(4):661-8. doi: 10.1021/np2008957. PubMed PMID: 22360661; PubMed Central PMCID: PMC3351795.
18: Uddin MN, Agunanne EE, Horvat D, Puschett JB. Resibufogenin administration prevents oxidative stress in a rat model of human preeclampsia. Hypertens Pregnancy. 2012;31(1):70-8. doi: 10.3109/10641955.2010.525275. PubMed PMID: 21174582.
19: Zheng J, Su DH, Zhang DS, Xin XL, Liu JY, Tian Y, Wei Q, Cui X. Novel microbial transformation of resibufogenin by Absidia coerules. Nat Prod Commun. 2011 Nov;6(11):1581-4. PubMed PMID: 22224264.
20: Hao S, Bao YM, An LJ, Cheng W, Zhao RG, Bi J, Wang HS, Sun CS, Liu JW, Jiang B. Effects of Resibufogenin and Cinobufagin on voltage-gated potassium channels in primary cultures of rat hippocampal neurons. Toxicol In Vitro. 2011 Dec;25(8):1644-53. doi: 10.1016/j.tiv.2011.07.001. PubMed PMID: 21798339.

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